Vemurafenib - 1029872-54-5

Vemurafenib

Catalog Number: EVT-3551754
CAS Number: 1029872-54-5
Molecular Formula: C23H18ClF2N3O3S
Molecular Weight: 489.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vemurafenib is a pyrrolopyridine that is 1H-pyrrolo[2,3-b]pyridine which is substituted at position 5 by a p-chlorophenyl group and at positions 3 by a 3-amino-2,6-difluorobenzoyl group, the amino group of which has undergone formal condensation with propane-1-sulfonic acid to give the corresponding sulfonamide. An inhibitor of BRAF and other kinases. It has a role as an antineoplastic agent and a B-Raf inhibitor. It is a pyrrolopyridine, a sulfonamide, a member of monochlorobenzenes, a difluorobenzene and an aromatic ketone.
Vemurafenib is a competitive kinase inhibitor with activity against BRAF kinase with mutations like V600E. It exerts its function by binding to the ATP-binding domain of the mutant BRAF. Vemurafenib was co-developed by Roche and Plexxikon and it obtained its FDA approval on August 17, 2011, under the company Hoffmann La Roche. After approval, Roche in collaboration with Genentech launched a broad development program.
Vemurafenib is a Kinase Inhibitor. The mechanism of action of vemurafenib is as a Protein Kinase Inhibitor, and Cytochrome P450 1A2 Inhibitor, and P-Glycoprotein Inhibitor.
Vemurafenib is a Kinase Inhibitor. The mechanism of action of vemurafenib is as a Protein Kinase Inhibitor.
Vemurafenib is a selective inhibitor of BRAF kinase that is used in the therapy of patients with metastatic and advanced malignant melanoma. Vemurafenib therapy is commonly associated with transient elevations in serum aminotransferase during therapy and has been linked to rare, but occasionally severe cases of clinically apparent acute liver injury.
Vemurafenib is an orally bioavailable, ATP-competitive, small-molecule inhibitor of BRAF(V600E) kinase with potential antineoplastic activity. Vemurafenib selectively binds to the ATP-binding site of BRAF(V600E) kinase and inhibits its activity, which may result in an inhibition of an over-activated MAPK signaling pathway downstream in BRAF(V600E) kinase-expressing tumor cells and a reduction in tumor cell proliferation. Approximately 90% of BRAF gene mutations involve a valine-to-glutamic acid mutation at residue 600 (V600E); the oncogene protein product, BRAF(V600E) kinase, exhibits a markedly elevated activity that over-activates the MAPK signaling pathway. The BRAF(V600E) gene mutation has been found to occur in approximately 60% of melanomas, and in about 8% of all solid tumors, including melanoma, colorectal, thyroid and other cancers.
An indole sulfonamide compound and inhibitor of BRAF KINASES that is used for the treatment of unresectable or metastatic MELANOMA.
Source and Classification

Vemurafenib is derived from a class of compounds known as pyrrolopyridines. It was developed by Plexxikon and later commercialized by Roche under the brand name Zelboraf. Its classification includes:

  • Type: Antineoplastic agent
  • Mechanism: BRAF inhibitor
  • Indication: Treatment of unresectable or metastatic melanoma with BRAF V600E mutation
Synthesis Analysis

Methods and Technical Details

The synthesis of vemurafenib involves several key steps, typically including:

  1. Condensation Reaction: The initial step often involves the condensation of 5-(4-chlorophenyl)-azaindole with 2,4-difluoro-3-formyl-phenyl amide in the presence of potassium hydroxide and methanol .
  2. Purification: The crude product is purified to remove impurities, which may include biphenyl byproducts formed during synthesis .
  3. Formation of Salts: The final product can be converted into various salt forms to enhance solubility and stability, such as trifluoromethane sulfonic acid salt .

Recent advancements have focused on improving yields and purity through novel intermediates and microwave-assisted synthesis methods, which allow for faster reactions but may not be suitable for large-scale production .

Molecular Structure Analysis

Structure and Data

Vemurafenib has a complex molecular structure characterized by its specific functional groups and stereochemistry. The molecular formula is C_23H_22ClF_2N_3O_2S, with a molecular weight of approximately 489.95 g/mol. Its structure includes:

  • A pyrrolopyridine core
  • A chlorophenyl group
  • Difluorophenyl substituents

The three-dimensional conformation plays a critical role in its binding affinity to the BRAF kinase domain.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the synthesis of vemurafenib include:

  1. Nucleophilic Substitution: Involves the substitution reactions where halogenated compounds react with nucleophiles to form new carbon-nitrogen bonds.
  2. Coupling Reactions: Utilizes palladium-catalyzed cross-coupling methods to form carbon-carbon bonds, essential for building the complex structure of vemurafenib .
  3. Deprotection Steps: Protecting groups may be used during synthesis to prevent unwanted reactions at specific sites.

These reactions are carefully optimized to minimize side products and maximize yield.

Mechanism of Action

Process and Data

Vemurafenib exerts its therapeutic effects by specifically binding to the ATP-binding site of mutated BRAF proteins, primarily those with the V600E mutation. This binding inhibits the kinase activity, leading to:

  • Decreased phosphorylation of downstream signaling proteins such as MEK and ERK.
  • Reduced cell proliferation and survival signals in melanoma cells.

Clinical studies have demonstrated that treatment with vemurafenib can lead to significant tumor regression in patients with BRAF V600E-mutated melanoma, highlighting its efficacy as a targeted therapy .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Melting Point: Approximately 140–144 °C.
  • pH Range: The pH of aqueous solutions can vary depending on formulation but typically falls within neutral ranges.

These properties are critical for formulation development and ensuring bioavailability upon administration.

Applications

Scientific Uses

Vemurafenib's primary application is in oncology, specifically for treating metastatic melanoma with BRAF mutations. Beyond its use in melanoma, research is ongoing into its potential applications in other cancers harboring similar mutations or alterations in the MAPK pathway. Additionally, studies are exploring combination therapies with other inhibitors to overcome resistance mechanisms observed in some patients undergoing treatment with vemurafenib .

Properties

CAS Number

1029872-54-5

Product Name

Vemurafenib

IUPAC Name

N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]propane-1-sulfonamide

Molecular Formula

C23H18ClF2N3O3S

Molecular Weight

489.9 g/mol

InChI

InChI=1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28)

InChI Key

GPXBXXGIAQBQNI-UHFFFAOYSA-N

SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F

Solubility

1 mg/mL
Practically insoluble in aqueous media

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.